molecular formula C26H27N2O3+ B1226060 3,6-Bis(dimethylamino)-9-(2-(ethoxycarbonyl)-phenyl)xanthylium

3,6-Bis(dimethylamino)-9-(2-(ethoxycarbonyl)-phenyl)xanthylium

Cat. No. B1226060
M. Wt: 415.5 g/mol
InChI Key: PQMJQYONVLIFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylrhodamine ethyl ester(1+) is an organic cation resulting from the conversion of the carboxylate group of tetramethylrhodamine to the corresponding ethyl ester. It has a role as a fluorochrome. It is an organic cation and a xanthene dye. It derives from a tetramethylrhodamine.

Scientific Research Applications

Antiviral Agents

3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride, a derivative of the xanthylium compound, has demonstrated broad-spectrum antiviral activity, notably prolonging the survival of mice infected with lethal challenges of encephalomyocarditis (EMC) virus. Its effectiveness was observed through both oral and subcutaneous administration. This establishes the compound as a potential candidate for preclinical evaluation as an antiviral agent (Carr et al., 1976).

Structural Characterization in Metal Complexes

The compound has also been utilized in the structural characterization of metal complexes. For example, the first structural characterization of a metal complex of rhodamine 6G, which includes the xanthylium structure, was performed using X-ray diffraction. This metal complex, involving cadmium, provided insights into the structural properties of such complexes, indicating its potential in the development and study of new materials (Wang et al., 1997).

Studies on Aggregation and Absorption Properties

The xanthylium compound has been studied in the context of dye-sensitized solar cells (DSSCs). Investigations into the controlled aggregation of Chalcogenoxanthylium dyes on nanocrystalline titania films, including xanthylium-based compounds, have shown that the orientation and aggregation state of these dyes can significantly influence the light-harvesting efficiency and photoelectrochemical performance of DSSCs. These findings highlight the potential application of xanthylium-based dyes in optimizing the photocurrent efficiency of DSSCs (Mann et al., 2008).

properties

IUPAC Name

[6-(dimethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N2O3/c1-6-30-26(29)20-10-8-7-9-19(20)25-21-13-11-17(27(2)3)15-23(21)31-24-16-18(28(4)5)12-14-22(24)25/h7-16H,6H2,1-5H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMJQYONVLIFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N2O3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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